Cas no 929972-16-7 (2-fluoro-1-(4-fluorophenyl)ethan-1-amine)
2-fluoro-1-(4-fluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-FLUORO-1-(4-FLUOROPHENYL)ETHANAMINE
- 2-fluoro-1-(4-fluorophenyl)ethan-1-amine
- Benzenemethanamine, 4-fluoro-α-(fluoromethyl)-
- CHEMBL4555809
- N14614
- 2-Fluoro-1-(4-fluorophenyl)ethylamine, AldrichCPR
- EN300-87185
- 4-Fluoro-alpha-(fluoromethyl)benzenemethanamine
- SCHEMBL14463941
- 929972-16-7
- 1-(4-Fluorophenyl)-2-fluoroethaneamine
- DTXSID801260217
-
- MDL: MFCD09040709
- Inchi: 1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2
- InChI Key: YOYLKDHQGZBJMV-UHFFFAOYSA-N
- SMILES: FCC(C1C=CC(=CC=1)F)N
Computed Properties
- Exact Mass: 157.07030562g/mol
- Monoisotopic Mass: 157.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.152±0.06 g/cm3(Predicted)
- Boiling Point: 216.7±30.0 °C(Predicted)
- pka: 7.79±0.10(Predicted)
2-fluoro-1-(4-fluorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F593418-10mg |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F593418-50mg |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | F593418-100mg |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Enamine | EN300-87185-0.05g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 0.05g |
$148.0 | 2023-09-02 | ||
| Enamine | EN300-87185-0.1g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 0.1g |
$220.0 | 2023-09-02 | ||
| Enamine | EN300-87185-0.25g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 0.25g |
$314.0 | 2023-09-02 | ||
| Enamine | EN300-87185-0.5g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 0.5g |
$496.0 | 2023-09-02 | ||
| Enamine | EN300-87185-1.0g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 1.0g |
$790.0 | 2023-02-11 | ||
| Enamine | EN300-87185-2.5g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 2.5g |
$1245.0 | 2023-09-02 | ||
| Enamine | EN300-87185-5.0g |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine |
929972-16-7 | 5.0g |
$3244.0 | 2023-02-11 |
2-fluoro-1-(4-fluorophenyl)ethan-1-amine Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-fluoro-1-(4-fluorophenyl)ethan-1-amine
Introduction to 2-fluoro-1-(4-fluorophenyl)ethan-1-amine (CAS No. 929972-16-7) in Modern Chemical Research
2-fluoro-1-(4-fluorophenyl)ethan-1-amine, identified by its CAS number 929972-16-7, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are widely recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural motif of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine combines a fluorinated benzene ring with an amine substituent, making it a versatile scaffold for the development of novel bioactive molecules.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design, primarily due to the unique electronic and steric effects that fluorine imparts. Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and influence the lipophilicity of a compound. In the case of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine, the presence of two fluorine atoms—one on the benzene ring and another on the ethyl chain—provides a rich chemical space for structural optimization. This compound has been explored in various research contexts, particularly in the quest for new therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of fluorinated compounds with greater accuracy. Studies have demonstrated that 2-fluoro-1-(4-fluorophenyl)ethan-1-amine exhibits promising interactions with several biological targets, including enzymes and receptors implicated in human diseases. For instance, preliminary computational studies suggest that this molecule may exhibit inhibitory activity against certain kinases, which are key players in cancer signaling pathways. The fluorine atoms in its structure are hypothesized to enhance binding by increasing hydrophobic interactions and reducing rotatable bonds, thereby improving drug-like properties.
In parallel, experimental investigations have been conducted to validate these computational predictions. In vitro assays have shown that derivatives of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine can modulate the activity of enzymes such as tyrosine kinases and proteases. These findings align with the growing body of evidence suggesting that fluorinated amines are valuable intermediates in medicinal chemistry. The ability to fine-tune the pharmacological profile of such compounds through structural modifications offers a strategic advantage in drug discovery.
The synthesis of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine presents an interesting challenge due to the need for precise control over regioselectivity and stereochemistry. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorous chemistry techniques, have been employed to achieve high yields and purity. These synthetic approaches not only facilitate access to this compound but also provide insights into scalable production methods for related scaffolds.
The role of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine extends beyond its potential as an active pharmaceutical ingredient (API). It serves as a crucial building block for more complex molecules, allowing chemists to explore diverse chemical space efficiently. The growing interest in fluorinated compounds underscores their importance in modern drug discovery pipelines. As research progresses, it is anticipated that 2-fluoro-1-(4-fluorophenyl)ethan-1-amine will continue to play a pivotal role in developing next-generation therapeutics.
One particularly exciting area of research involves the use of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine in combination therapies. By pairing this compound with other bioactive molecules, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Such strategies are particularly relevant in oncology, where combination treatments have revolutionized cancer management. The unique properties of fluorinated amines make them ideal candidates for such multi-targeted approaches.
The environmental impact and sustainability considerations are also integral to contemporary pharmaceutical research. The synthesis and application of 2-fluoro-1-(4-fluorophenyl)ethan-1-amine must be balanced with eco-friendly practices. Green chemistry principles are being increasingly adopted to minimize waste and reduce energy consumption during production processes. These efforts ensure that the development of novel bioactive molecules aligns with global sustainability goals.
In conclusion, 2-fluoro-1-(4-fluorophenyl)ethan-1-amine (CAS No. 929972-16-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal biology research for years to come.
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